molecular formula C7H5FINO2 B1447098 5-Fluoro-2-iodo-4-nitrotoluene CAS No. 1803811-31-5

5-Fluoro-2-iodo-4-nitrotoluene

Cat. No.: B1447098
CAS No.: 1803811-31-5
M. Wt: 281.02 g/mol
InChI Key: MLIVWQOPSDLZDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-iodo-4-nitrotoluene: is an organic compound with the molecular formula C7H5FINO2 It is a derivative of toluene, where the methyl group is substituted with fluorine, iodine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodo-4-nitrotoluene typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 2-iodo-4-methyltoluene followed by fluorination. The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while the fluorination can be achieved using a fluorinating agent such as Selectfluor.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-iodo-4-nitrotoluene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Products like 5-Fluoro-2-azido-4-nitrotoluene.

    Reduction: 5-Fluoro-2-iodo-4-aminotoluene.

    Oxidation: 5-Fluoro-2-iodo-4-nitrobenzoic acid.

Scientific Research Applications

Chemistry: 5-Fluoro-2-iodo-4-nitrotoluene is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in cross-coupling reactions such as Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.

Biology and Medicine: In biological research, derivatives of this compound are studied for their potential as pharmaceutical agents. The presence of fluorine and nitro groups can enhance the biological activity of these compounds, making them candidates for drug development.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-iodo-4-nitrotoluene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. The presence of electron-withdrawing groups like fluorine and nitro enhances its reactivity in electrophilic aromatic substitution reactions. In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, which could include enzymes or receptors.

Comparison with Similar Compounds

  • 2-Fluoro-5-iodo-4-methylnitrobenzene
  • 1-Fluoro-4-iodo-5-methyl-2-nitrobenzene

Comparison: 5-Fluoro-2-iodo-4-nitrotoluene is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and reduction reactions, making it a valuable compound for specific synthetic applications.

Properties

IUPAC Name

1-fluoro-4-iodo-5-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FINO2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIVWQOPSDLZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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